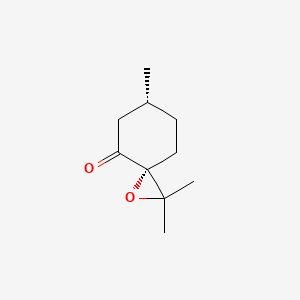![molecular formula C10H15NO3 B13908630 Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of an azaspiro structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of zinc-copper couple in 1,2-dimethoxyethane to facilitate cycloadditions, generating spirocyclobutanes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The azaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate can be compared with other similar compounds such as:
6-Benzyl-1-oxa-6-azaspiro[2.5]octane: This compound has a benzyl group attached to the spiro structure, which may alter its chemical and biological properties.
6-Aza-spiro[2.5]octane: This compound lacks the ethyl and carboxylate groups, making it structurally simpler but potentially less versatile.
These comparisons highlight the uniqueness of Ethyl 6-oxo-5-azaspiro[2
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(3-4-10)6-11-8(7)12/h7H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
QWXJWRZSYODSSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(CC2)CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)

![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)


